

Application Note: Mass Spectrometry Analysis of Tyrosyltryptophan Fragmentation

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Compound of Interest

Compound Name: Tyrosyltryptophan

Cat. No.: B15597930

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Introduction

Tyrosyltryptophan (Tyr-Trp), a dipeptide composed of tyrosine and tryptophan amino acids, is of significant interest in biochemical and pharmaceutical research due to the unique properties of its aromatic residues. Understanding its fragmentation behavior under mass spectrometry (MS) is crucial for its accurate identification and quantification in complex biological matrices. This application note provides a detailed protocol for the analysis of **Tyrosyltryptophan** fragmentation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Collision-Induced Dissociation (CID).

Experimental Protocols

Materials and Reagents

- **Tyrosyltryptophan** (Tyr-Trp) standard ($\geq 98\%$ purity)
- LC-MS grade water
- LC-MS grade acetonitrile (ACN)
- Formic acid (FA), LC-MS grade
- Methanol, LC-MS grade

- Microcentrifuge tubes
- Autosampler vials

Sample Preparation

- Stock Solution (1 mg/mL): Accurately weigh 1 mg of **Tyrosyltryptophan** standard and dissolve it in 1 mL of LC-MS grade water to prepare a 1 mg/mL stock solution.
- Working Standard (1 µg/mL): Dilute the stock solution 1:1000 with a solvent mixture of 50:50 (v/v) water:acetonitrile with 0.1% formic acid to obtain a working standard solution of 1 µg/mL.
- Matrix Samples: For analysis in biological matrices (e.g., plasma, serum), a protein precipitation step is recommended. Mix the sample with three volumes of cold methanol or acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. The supernatant can then be diluted for analysis.

Liquid Chromatography (LC) Method

- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40 °C
- Gradient:
 - 0-2 min: 5% B
 - 2-10 min: 5% to 95% B
 - 10-12 min: 95% B

- 12-12.1 min: 95% to 5% B
- 12.1-15 min: 5% B (equilibration)

Mass Spectrometry (MS) Method

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Product Ion Scan (Tandem MS)
- Precursor Ion (m/z): 368.15 (corresponding to $[M+H]^+$ of **Tyrosyltryptophan**)
- Collision Gas: Argon
- Collision Energy: Optimized for maximum fragmentation (typically 15-30 eV). A collision energy ramp can be utilized to observe a wider range of fragments.
- Mass Range: m/z 50-400
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C

Data Presentation

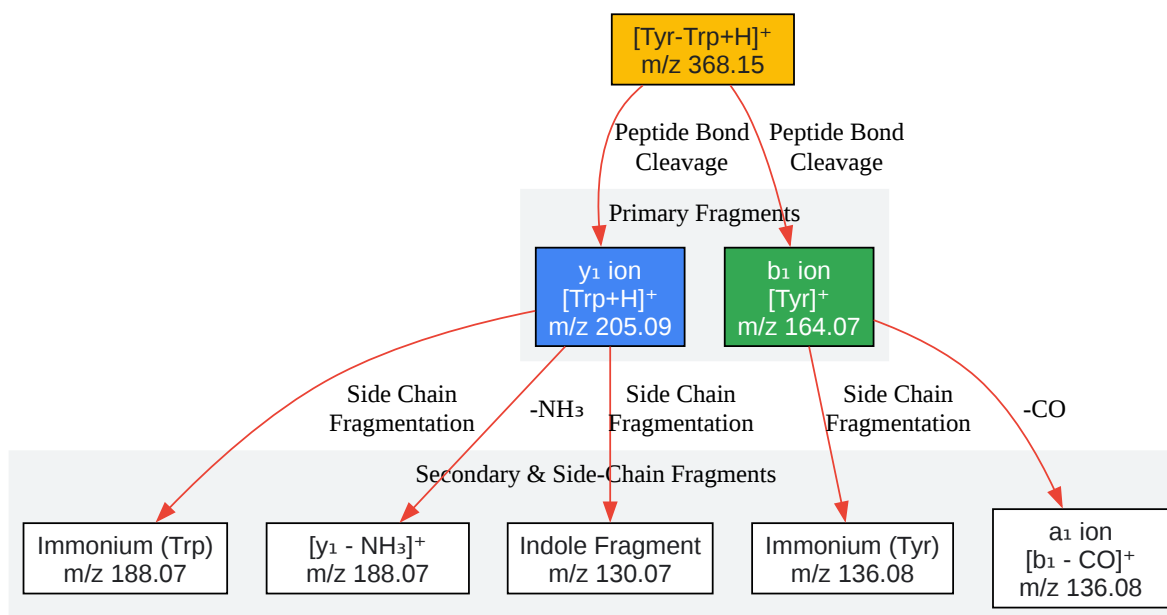
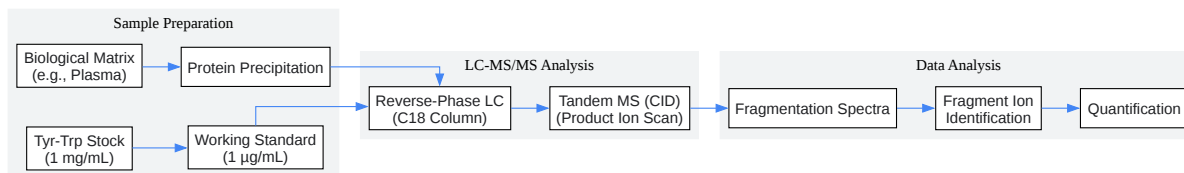
The collision-induced dissociation of protonated **Tyrosyltryptophan** ($[M+H]^+$ at m/z 368.15) is expected to yield a series of characteristic product ions. The primary fragmentation occurs at the peptide bond, leading to the formation of b- and y-type ions. Further fragmentation of the side chains of tyrosine and tryptophan is also observed.

Table 1: Expected Major Product Ions of Protonated **Tyrosyltryptophan** (m/z 368.15) in CID

Ion Type	Sequence Fragment	Calculated m/z	Description
Precursor	[Tyr-Trp+H] ⁺	368.15	Protonated molecular ion
y ₁	[Trp+H] ⁺	205.09	Cleavage of the peptide bond, C-terminal fragment
b ₁	[Tyr] ⁺	164.07	Cleavage of the peptide bond, N-terminal fragment
Immonium (Trp)	188.07	Side chain fragment of Tryptophan	
Immonium (Tyr)	136.08	Side chain fragment of Tyrosine	
a ₁	[b ₁ - CO] ⁺	136.08	Loss of CO from the b ₁ ion
y ₁ - NH ₃	188.07	Loss of ammonia from the y ₁ ion	
Indole fragment	130.07	Characteristic fragment from the Tryptophan side chain	

Visualizations

Experimental Workflow



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